Sevelamer-(d5)n Hydrochloride
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Overview
Description
Sevelamer-(d5)n Hydrochloride is a phosphate-binding medication primarily used to treat hyperphosphatemia in patients with chronic kidney disease. It is a non-absorbed polymer that binds phosphate ions in the gastrointestinal tract, preventing their absorption into the bloodstream. This compound is marketed under various brand names, including Renagel and Renvela .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sevelamer-(d5)n Hydrochloride involves the polymerization of allylamine with epichlorohydrin, followed by crosslinking to form a polyallylamine structure. The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to facilitate polymerization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and reacted under controlled conditions. The resulting polymer is then purified and converted into its hydrochloride salt form through ion exchange processes .
Chemical Reactions Analysis
Types of Reactions: Sevelamer-(d5)n Hydrochloride primarily undergoes ion exchange reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its polymeric nature .
Common Reagents and Conditions: The ion exchange reactions involve the interaction of this compound with phosphate ions in the gastrointestinal tract. The conditions for these reactions are physiological, occurring at body temperature and pH levels found in the digestive system .
Major Products Formed: The major product formed from the reaction of this compound with phosphate ions is an insoluble complex that is excreted in the feces .
Scientific Research Applications
Sevelamer-(d5)n Hydrochloride has several scientific research applications, particularly in the fields of medicine and biology. It is used to study the management of hyperphosphatemia in patients with chronic kidney disease. Additionally, its ability to bind phosphate ions makes it a valuable tool in research related to phosphate metabolism and its effects on various physiological processes .
Mechanism of Action
The mechanism of action of Sevelamer-(d5)n Hydrochloride involves its binding to dietary phosphate in the gastrointestinal tract. The polymer’s amine groups become protonated in the acidic environment of the stomach, allowing them to interact with phosphate ions through ionic and hydrogen bonding. This binding prevents the absorption of phosphate into the bloodstream, thereby reducing serum phosphate levels .
Comparison with Similar Compounds
Similar Compounds:
- Sevelamer Carbonate
- Calcium Acetate
- Lanthanum Carbonate
Uniqueness: Sevelamer-(d5)n Hydrochloride is unique in its ability to bind phosphate without causing hypercalcemia, a common side effect of calcium-based phosphate binders. Unlike lanthanum carbonate, this compound does not contain metal ions, reducing the risk of metal accumulation in the body .
Properties
CAS No. |
1794791-45-9 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
154.649 |
IUPAC Name |
2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane;prop-2-en-1-amine |
InChI |
InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2/i1D2,2D2,3D; |
InChI Key |
ZNSIZMQNQCNRBW-LDOKZEBRSA-N |
SMILES |
C=CCN.C1C(O1)CCl |
Synonyms |
2-Propen-1-amine Hydrochloride polymer with 2-(Chloromethyl)oxirane-d5; 2-Propen-1-amine Hydrochloride polymer with (Chloromethyl)oxirane-d5; (Chloromethyl)oxirane-d5 polymer with 2-Propen-1-amine Hydrochloride; Allylamine Hydrochloride-epichlorhydr |
Origin of Product |
United States |
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